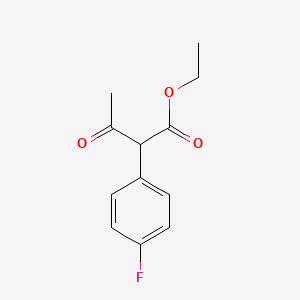
Ethyl 2-(4-fluorophenyl)-3-oxobutanoate
描述
Ethyl 2-(4-fluorophenyl)-3-oxobutanoate is a β-keto ester featuring a 4-fluorophenyl substituent at the α-position of the oxobutanoate backbone. This compound is pivotal in organic synthesis, particularly in constructing heterocyclic frameworks and as an intermediate in pharmaceutical research. Its structure combines the electron-withdrawing fluorine atom at the para position of the phenyl ring with the reactive 3-oxobutanoate moiety, enabling diverse chemical transformations such as condensations, cyclizations, and nucleophilic additions .
属性
分子式 |
C12H13FO3 |
|---|---|
分子量 |
224.23 g/mol |
IUPAC 名称 |
ethyl 2-(4-fluorophenyl)-3-oxobutanoate |
InChI |
InChI=1S/C12H13FO3/c1-3-16-12(15)11(8(2)14)9-4-6-10(13)7-5-9/h4-7,11H,3H2,1-2H3 |
InChI 键 |
KRDFIIMECLDXIW-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C1=CC=C(C=C1)F)C(=O)C |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-fluorophenyl)-3-oxobutanoate typically involves the esterification of 2-(4-fluorophenyl)-3-oxobutanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
化学反应分析
Types of Reactions
Ethyl 2-(4-fluorophenyl)-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: 2-(4-fluorophenyl)-3-oxobutanoic acid.
Reduction: Ethyl 2-(4-fluorophenyl)-3-hydroxybutanoate.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
Ethyl 2-(4-fluorophenyl)-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl 2-(4-fluorophenyl)-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Comparison with Structural Analogs
Physical and Spectral Properties
Melting Points:
- 4-Fluoro derivative (10) : 81–83°C
- 4-Hydroxy derivative (16) : 106–108°C
- 2,6-Dimethylphenyl hydrazono analog: Not reported, but crystal packing via N–H⋯O hydrogen bonds suggests higher stability .
Explanation : The hydroxyl group in compound 16 increases intermolecular hydrogen bonding, elevating the melting point compared to the fluorine-substituted analog.
NMR Characteristics:
- Compound 10 (4-F) :
- Compound 12 (3-Cl) :
Key Insight : Fluorine’s strong electronegativity induces distinct coupling patterns in NMR, aiding structural differentiation from chloro or methyl analogs.
Structural and Crystallographic Comparisons
- Planarity: The 4-chlorophenyl hydrazono derivative (II) exhibits near-planarity (interplanar angle = 1.49°) between the phenyl ring and hydrazone chain . Steric effects in 2,6-dimethylphenyl analogs disrupt planarity, forming S(6) hydrogen-bonded motifs .
- Hydrogen Bonding: 4-Fluoro derivatives likely engage in weaker C–H⋯F interactions compared to N–H⋯O bonds in hydrazono analogs, influencing solubility and crystallinity .
Positional Isomerism and Reactivity
- Chain Position: Ethyl 4-(3-chlorophenyl)-3-oxobutanoate () places the phenyl group at the γ-position, altering conjugation and reactivity compared to α-substituted analogs.
- Electronic Effects : Para-fluoro substituents stabilize intermediates via inductive effects, facilitating nucleophilic attacks at the keto group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


